2-Acetyl-1H-indene-1,3(2H)-dione
Overview
Description
2-Acetyl-1,3-indanedione (AID) is a cyclic β -diketone. It readily forms coordination complexes with lanthanide ions, which display strong luminescence upon their irradiation with ultraviolet light. AID can be prepared from 4-nitrophthalic anhydride.
Scientific Research Applications
Ultrasound-assisted synthesis of derivatives : A study details a simple and efficient procedure for synthesizing derivatives of 2-Acetyl-1H-indene-1,3(2H)-dione, utilizing ultrasound irradiation, which offers advantages such as good yields and environmentally benign solvents (Ghahremanzadeh et al., 2011).
Molecular structure and vibrational study : A paper investigates the equilibrium geometries and harmonic frequencies of this compound, indicating its reactivity and polarity through computational methods (Prasad et al., 2010).
Solvent-dependent photobehavior : Research explores the photoreactivity of certain this compound derivatives in different solvents, highlighting their potential in photochemical applications (Mor & Dhawan, 2015).
Theoretical Raman and FTIR vibrational analysis : A study performs a detailed vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, a derivative of this compound, demonstrating its non-planar molecular structure and reactivity (Pathak et al., 2012).
Photobisdecarbonylation studies : Research on the photolysis of benzonorbornene-2,3-dione, a related compound, leads to the isolation of novel isoindene dimers, expanding understanding of photochemical reactions (Warrener et al., 1982).
Synthesis and docking studies : A novel derivative of this compound is synthesized and analyzed for its molecular and electronic properties, with implications for drug design and molecular docking studies (Ghalib et al., 2019).
Properties
IUPAC Name |
2-acetylindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKFWMIZOJHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150354 | |
Record name | 1,3-Indandione, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-72-8 | |
Record name | 2-Acetyl-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Indandione, 2-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Indandione, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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